(r)-2-Methylazetidine hydrochloride

Description

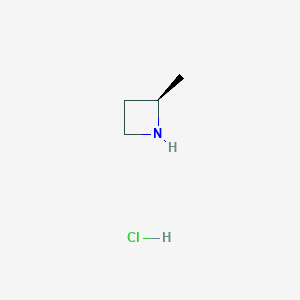

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-methylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.ClH/c1-4-2-3-5-4;/h4-5H,2-3H2,1H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQBCZUEZOFZFT-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791614-71-6 | |

| Record name | (2R)-2-methylazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enantioselective Synthetic Strategies for R 2 Methylazetidine Hydrochloride and Analogues

Routes via Intramolecular Cyclization

Intramolecular cyclization represents a powerful and common strategy for the construction of the azetidine (B1206935) ring. These methods typically involve the formation of a carbon-nitrogen bond from a linear precursor containing both the nitrogen nucleophile and a suitable electrophilic carbon center.

Cyclization of Bis-Triflates from Chiral Diols

A straightforward method for preparing 1,3-disubstituted azetidines involves the alkylation of primary amines with bis-triflates generated in situ from 2-substituted-1,3-propanediols. organic-chemistry.org This approach allows for the construction of the azetidine ring in a single step from readily available starting materials. The use of chiral diols enables the synthesis of enantiomerically enriched azetidines. The reaction proceeds by the double displacement of the triflate leaving groups by the primary amine.

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-substituted-1,3-propanediol | Primary amine | 1,3-disubstituted azetidine | organic-chemistry.org |

| Triflic anhydride | 2-substituted-1,3-propanediol | 2-substituted-1,3-bis(trifluoromethanesulfonate) | |

| 2-substituted-1,3-bis(trifluoromethanesulfonate) | Primary amine | 1,3-disubstituted azetidine |

Anionic Ring Closure Approaches to N-Arylated Azetidines

Anionic ring closure has been effectively employed for the synthesis of N-arylated azetidines. One notable example is the preparation of N-aryl-2-cyanoazetidines from β-amino alcohols. acs.orgresearchgate.netresearchgate.net This multi-step sequence involves:

Copper-catalyzed N-arylation of an enantiomerically pure β-amino alcohol.

N-cyanomethylation of the resulting secondary aniline.

A one-pot mesylation of the hydroxyl group, followed by a base-induced intramolecular cyclization to form the azetidine ring. researchgate.net

This method provides access to a diverse range of N-arylated azetidines with predictable substitution patterns and diastereoselectivity. acs.orgresearchgate.net The resulting N-aryl-2-cyanoazetidines are valuable scaffolds that can undergo further derivatization. researchgate.netresearchgate.net

| Starting Material | Key Steps | Product | Reference |

| β-Amino alcohol | 1. Cu-catalyzed N-arylation2. N-cyanomethylation3. Mesylation and base-induced ring closure | N-aryl-2-cyanoazetidine | acs.orgresearchgate.netresearchgate.net |

Reductive Cyclization of Halogenated Imines

The reductive cyclization of β-haloalkylimines is a recognized method for the synthesis of azetidines. magtech.com.cn This strategy involves the formation of an imine from a suitable carbonyl compound and a primary amine bearing a halogen atom at the β-position relative to the nitrogen. Subsequent reduction of the imine functionality, either chemically or catalytically, can induce cyclization to form the azetidine ring. The efficiency of the cyclization can be influenced by the nature of the substituents and the reaction conditions. While this is a general strategy for azetidine synthesis, specific applications to the synthesis of (R)-2-methylazetidine hydrochloride via this route are not extensively detailed in the surveyed literature.

Microwave-Promoted Intramolecular Cyclization Methodologies

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. nih.govnih.gov In the context of azetidine synthesis, microwave-assisted intramolecular cyclization has been successfully applied.

One such method involves the one-pot cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium under microwave irradiation. organic-chemistry.org This approach offers a simple and efficient route to nitrogen-containing heterocycles, including azetidines. Another example is the microwave-assisted synthesis of 1-arenesulfonylazetidines from 1-arenesulfonylaziridines and dimethylsulfoxonium methylide, where the ylide is generated under microwave conditions using alumina (B75360) as a solid support.

Furthermore, the synthesis of azetidin-2-ones, which can be precursors to azetidines, has been achieved via the cyclization of Schiff bases with monochloroacetyl chloride under microwave irradiation. acs.org These methods highlight the utility of microwave technology in accelerating the synthesis of azetidine frameworks. researchgate.net

| Reaction Type | Reactants | Conditions | Product | Reference |

| Cyclocondensation | Alkyl dihalide, Primary amine | Aqueous alkali, Microwave | Azetidine | organic-chemistry.org |

| Cyclization of Schiff base | Schiff base, Monochloroacetyl chloride | DMF, Triethylamine, Microwave | Azetidin-2-one | acs.org |

Approaches from Chiral Precursors

The use of readily available chiral starting materials provides a direct and efficient pathway to enantiomerically pure azetidines. This approach leverages the existing stereochemistry of the precursor to control the stereochemistry of the final product.

Conversion from β-Amino Alcohols

β-Amino alcohols are versatile and highly valuable chiral precursors for the synthesis of azetidines. frontiersin.orgnih.govacs.org The inherent 1,3-relationship between the amino and alcohol functionalities in these molecules makes them ideal substrates for intramolecular cyclization to form the four-membered azetidine ring.

The conversion typically involves the activation of the hydroxyl group to transform it into a good leaving group, followed by an intramolecular nucleophilic substitution by the nitrogen atom. frontiersin.org Common methods for hydroxyl group activation include conversion to sulfonates (e.g., mesylates, tosylates) or halides.

A key advantage of this approach is the wide availability of enantiomerically pure β-amino alcohols, which can be sourced from the chiral pool (e.g., from amino acids) or prepared through various asymmetric synthetic methods. The stereochemistry of the starting β-amino alcohol directly dictates the stereochemistry of the resulting azetidine. This method has been successfully applied to the synthesis of a variety of substituted azetidines, including N-arylated derivatives as described in section 2.1.2. acs.orgresearchgate.netresearchgate.net

Stereoselective Transformations via Aziridines

The inherent ring strain of aziridines makes them valuable precursors for the synthesis of other heterocycles, including the ring-expanded azetidines. researchgate.net One-carbon ring expansion of aziridines to azetidines represents an attractive method for their enantioselective synthesis. nih.govmagtech.com.cn

A notable advancement in this area is the biocatalytic one-carbon ring expansion of aziridines. nih.govchemrxiv.org An engineered cytochrome P450 enzyme, termed P411-AzetS, has been shown to catalyze the researchgate.netrsc.org-Stevens rearrangement of aziridinium (B1262131) ylides to form azetidines with exceptional stereocontrol (99:1 enantiomeric ratio). nih.govchemrxiv.org This enzymatic approach overcomes the typical challenge of competing cheletropic extrusion of olefins, a common side reaction in chemical catalysis. nih.gov

Another strategy involves the reaction of rhodium-bound carbenes with strained methylene (B1212753) aziridines, leading to a formal [3+1] ring expansion. nih.gov This method yields highly substituted methylene azetidines with excellent regio- and stereoselectivity, efficiently transferring chirality from the starting aziridine (B145994) to the azetidine product. nih.gov The resulting methylene azetidines can be further elaborated, for instance, through hydrogenation, to produce azetidines with vicinal stereocenters. nih.gov

Derivations from Azetidine Carboxylic Acid Precursors

(R)-Azetidine-2-carboxylic acid is a versatile chiral building block for the synthesis of (R)-2-methylazetidine. rsc.orgresearchgate.net The carboxylic acid group can be chemically modified to introduce the desired methyl group while retaining the stereochemistry at the C2 position.

One approach involves the chemoselective reduction of N-Boc protected azetidine-2-carboxylic acid. acs.orgnih.gov This method provides a scalable route to (S)-2-methylazetidine (the enantiomer of the target compound, but the principle applies) with high enantiomeric excess (>99% ee) and avoids the need for chromatographic purification. acs.orgnih.gov

Another strategy is the diastereoselective α-alkylation of an N-protected azetidine-2-carbonitrile, which can be derived from the corresponding carboxylic acid. For instance, an N-((S)-1-arylethyl)azetidine-2-carbonitrile can be converted to its N-borane complex and then alkylated with high diastereoselectivity. rsc.org Subsequent removal of the chiral auxiliary and the nitrile group would yield the desired 2-alkylated azetidine. rsc.org

Decarboxylation of N-alkyl-azetidine-2-carboxylic acids presents another potential route. researchgate.net While the direct decarboxylation can be challenging, conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, can facilitate the removal of the carboxyl group. researchgate.net

Catalytic Methodologies for Azetidine Synthesis

Catalytic methods offer efficient and atom-economical routes to chiral azetidines. Both metal- and organocatalysis have been successfully employed in the enantioselective synthesis of these strained heterocycles. rsc.org

Transition metal catalysis provides powerful tools for the construction of the azetidine ring. Palladium-catalyzed intramolecular C-H amination of picolinamide-protected amines has been shown to produce azetidines under relatively mild conditions. organic-chemistry.org

Copper-catalyzed methods have also proven effective. A highly enantioselective difunctionalization of azetines, which are unsaturated precursors to azetidines, has been developed using a copper/bisphosphine catalyst. nih.govacs.org This reaction installs both a boryl and an allyl group across the double bond, creating two new stereocenters with high control. nih.govacs.org

Gold catalysis has been utilized for the synthesis of chiral azetidin-3-ones from N-propargylsulfonamides. nih.gov While not directly yielding 2-methylazetidine (B154968), this method demonstrates the potential of gold catalysis in constructing the azetidine core with high enantiomeric excess. nih.gov

Organocatalysis has emerged as a valuable strategy for the enantioselective synthesis of azetidines, avoiding the use of potentially toxic and expensive metals. rsc.org Chiral diarylprolinol silyl (B83357) ethers have been used to catalyze the aza-Michael reaction of pyrimidines to α,β-unsaturated aldehydes, which can then be converted to chiral acyclic nucleoside analogues containing a functionalized azetidine precursor. rsc.org

Hydrogen-bond donor catalysis, using chiral squaramides, has been shown to promote the highly enantioselective ring-opening of 3-substituted azetidines. acs.org While this is a ring-opening reaction, it highlights the ability of organocatalysts to control stereochemistry in reactions involving the azetidine ring. acs.org

Scalable Synthetic Protocols for Enantioenriched 2-Methylazetidines

The development of scalable and cost-effective syntheses of enantioenriched 2-methylazetidines is crucial for their potential application in pharmaceuticals. acs.orgacs.orgnih.gov

A general and scalable three-step approach to C2-substituted azetidines has also been developed using chiral tert-butanesulfinamides as a chiral auxiliary. acs.org This method starts from the inexpensive and readily available 3-chloropropanal (B96773) and provides access to a range of 2-substituted azetidines with high diastereoselectivity. The synthesis of a 2-phenylazetidine (B1581345) derivative was demonstrated on a gram scale with a 44% yield over three steps. acs.org

The visible-light-mediated aza Paternò–Büchi reaction has been shown to be a scalable method for producing various azetidines, which can then be converted to their HCl salts. researchgate.net This highlights the potential of photochemical methods in the large-scale synthesis of these heterocycles.

Stereochemical Control and Diastereoselectivity in 2 Methylazetidine Construction

Strategies for Maintaining and Enhancing Enantiopurity

The synthesis of enantiomerically pure (R)-2-methylazetidine hydrochloride often begins with the preparation of a chiral precursor, such as enantiopure 2-methyl-azetidine-2-carboxylic acid. A significant strategy to obtain this precursor in high enantiomeric excess involves the use of resolving agents.

One effective method utilizes (S)-phenylglycinol as a chiral auxiliary to resolve racemic 2-methyl-azetidine-2-carboxylic acid. researchgate.net In this process, the racemic acid is converted into a mixture of diastereomeric amides. These diastereomers, possessing different physical properties, can then be separated by techniques such as flash chromatography. researchgate.net Subsequent hydrolysis of the separated diastereomers yields the desired enantiomer of 2-methyl-azetidine-2-carboxylic acid with high enantiopurity. An X-ray crystallography analysis can be employed to definitively assign the absolute configuration of the separated diastereomers. researchgate.net

Another approach to secure enantiopurity involves the chemoselective reduction of an N-protected azetidine-2-carboxylic acid. For instance, a scalable synthesis for (S)-2-methylazetidine has been developed starting from N-Boc-azetidine-2-carboxylic acid, achieving an enantiomeric excess of over 99%. acs.org By starting with the corresponding (R)-N-Boc-2-methylazetidine-2-carboxylic acid, this method can be adapted to produce (R)-2-methylazetidine. The final product can be isolated as a crystalline salt, which aids in purification and handling. acs.org

The enantiopurity of the final product is often verified using chiral chromatography techniques, such as chiral Supercritical Fluid Chromatography (SFC), which can accurately determine the enantiomeric excess. acs.org

Diastereoselective Access to Substituted Azetidines

The diastereoselective synthesis of substituted azetidines is a fundamental step towards accessing compounds like (R)-2-methylazetidine. Various methods have been developed to control the relative stereochemistry of substituents on the azetidine (B1206935) ring.

A general and scalable method for producing enantioenriched C2-substituted azetidines utilizes chiral tert-butanesulfinamides. acs.org This approach allows for the diastereoselective addition of organometallic reagents to N-tert-butanesulfinyl imines, leading to the formation of the azetidine ring with high diastereoselectivity. acs.org The diastereomers can often be separated using normal phase chromatography. acs.org

Another powerful strategy involves the intramolecular cyclization of acyclic precursors. For example, a two-step regio- and diastereoselective method has been described for the synthesis of trans-3-(hydroxymethyl)-2-arylazetidines from oxiranylmethyl-substituted benzylamines. acs.org This kinetically controlled reaction exclusively forms the four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.org While this example focuses on 2-arylazetidines, the underlying principles of kinetic control and substrate conformation can be applied to the synthesis of 2-alkyl substituted azetidines.

The synthesis of optically active 2-substituted azetidine-2-carbonitriles can be achieved via the α-alkylation of N-borane complexes derived from chiral 1-arylethylamines. nih.gov The diastereoselectivity of this alkylation is influenced by the chiral auxiliary, allowing for the preferential formation of one diastereomer.

Below is a table summarizing different diastereoselective approaches to substituted azetidines:

| Method | Precursors | Key Features | Diastereomeric Ratio/Excess |

| Chiral tert-butanesulfinamide | 1,3-bis-electrophiles and organometallic reagents | Scalable, separable diastereomers, broad substrate scope | 85:15 dr (in some cases) |

| Intramolecular Aminolysis of Epoxides | cis-3,4-epoxy amines | La(OTf)₃-catalyzed, high regioselectivity | High |

| Imino-Aldol Reaction | Ester enolates and N-sulfinyl aldimines | Subsequent reduction and cyclization leads to highly substituted azetidines | High |

Influence of Chiral Auxiliaries and Directing Groups in Asymmetric Induction

Chiral auxiliaries and directing groups play a pivotal role in inducing asymmetry during the synthesis of chiral azetidines. These entities are temporarily incorporated into the reacting molecule to control the stereochemical outcome of a reaction, after which they are typically removed.

(S)-1-Phenylethylamine is a classic example of a chiral auxiliary that can also act as the nitrogen source for the azetidine ring. nih.gov In the synthesis of 2-substituted azetidine-2-carbonitriles, the chiral 1-phenylethylamine (B125046) group directs the approach of the electrophile in the α-alkylation step, leading to a diastereoselective outcome. nih.gov The diastereomeric products can then be separated, and the chiral auxiliary can be cleaved to yield the enantiomerically enriched azetidine.

The use of N-borane complexes as directing groups has also been shown to be effective. nih.gov The coordination of the borane (B79455) to the nitrogen atom can lock the conformation of the azetidine precursor, leading to a more predictable stereochemical outcome during functionalization.

The following table highlights the role of specific chiral auxiliaries and directing groups in the synthesis of chiral azetidine precursors:

| Chiral Auxiliary/Directing Group | Reaction Type | Role |

| (S)-Phenylglycinol | Resolution of carboxylic acids | Forms separable diastereomeric amides |

| (S)-1-Phenylethylamine | α-Alkylation | Directs the stereoselective addition of an electrophile |

| N-tert-Butanesulfinamide | Addition to imines | Induces diastereoselectivity in the formation of the C2 stereocenter |

| N-Borane Complex | α-Alkylation | Restricts conformational freedom, enhancing stereochemical control |

Chemical Reactivity and Functionalization of the Azetidine Core

Ring-Opening Reactions of Azetidines Leading to Diverse Scaffolds

The significant ring strain of azetidines makes them susceptible to ring-opening reactions, which provide a pathway to a variety of functionalized linear amines. rsc.orgnih.gov These reactions typically proceed via nucleophilic attack on one of the ring carbons adjacent to the nitrogen atom. magtech.com.cn However, due to the relative stability of the azetidine (B1206935) ring compared to its three-membered counterpart, aziridine (B145994), activation of the ring is often necessary. magtech.com.cn

This activation is commonly achieved by protonation of the ring nitrogen under acidic conditions or by converting the azetidine into a more reactive quaternary azetidinium salt. nih.govmagtech.com.cn The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors. magtech.com.cn

Electronic Effects : Substituents that can stabilize a positive charge, such as aryl or unsaturated groups at the C-2 position, direct the nucleophile to that carbon by stabilizing the transition state of C-N bond cleavage. magtech.com.cn

Steric Effects : In the case of 2-alkylazetidines like 2-methylazetidine (B154968), sterically demanding nucleophiles tend to attack the less substituted C-4 position to minimize steric hindrance. magtech.com.cn

The ring-opening of azetidinium ions is a well-established method for producing polysubstituted linear amines in a regio- and stereoselective manner. nih.gov A variety of nucleophiles, including halides, cyanides, azides, and oxygen-based nucleophiles, have been successfully employed in these transformations. researchgate.netresearchgate.net For instance, the reaction of N-activated 2-alkylazetidines with strong nucleophiles typically results in the cleavage of the C4-N bond. magtech.com.cn

Intramolecular ring-opening reactions are also possible, where a nucleophilic group tethered to the azetidine ring can attack one of the ring carbons, leading to the formation of larger cyclic structures. nih.govmagtech.com.cn The outcome of these intramolecular reactions is often governed by the size of the newly forming ring, with five- and six-membered rings being the most favored products. magtech.com.cn

Ring-Expansion Transformations to Larger Nitrogen Heterocycles

Azetidines can serve as precursors to larger nitrogen-containing heterocycles through ring-expansion reactions. These transformations often involve the formation of an intermediate that facilitates the insertion of atoms into the ring. One common strategy involves the rearrangement of an initially formed azetidinium ion. For example, azetidines with a 3-hydroxypropyl side chain at the C-2 position can undergo intramolecular N-alkylation to form a bicyclic azetidinium ion. researchgate.net Subsequent attack by a nucleophile can lead to the formation of either pyrrolidines (five-membered rings) or azepanes (seven-membered rings), depending on the substitution pattern and the nucleophile used. researchgate.net

Another approach to ring expansion involves the reaction of 2-methyleneaziridines, which can be synthesized from 2-(bromomethyl)aziridines, with azides bearing electron-withdrawing groups. nih.gov This reaction proceeds through a ring expansion mechanism to yield 1-(arylmethyl)-2-iminoazetidines, which are derivatives of β-lactams. nih.gov The thermodynamically controlled rearrangement of aziridines can also be utilized for the synthesis of 3-substituted azetidines, which can then potentially undergo further ring-expansion reactions. rsc.org

Acid-mediated ring expansions have also been reported. For instance, 2,2-disubstituted azetidine carbamates can undergo ring expansion to 6,6-disubstituted 1,3-oxazinan-2-ones in the presence of Brønsted acids. acs.org This reaction is proposed to proceed through protonation of the azetidine nitrogen, followed by ring opening to form a carbocation that is then trapped by the carbamate (B1207046) oxygen. acs.org

Electrophilic and Nucleophilic Reactions on the Azetidine Ring System

The nitrogen atom of the azetidine ring in (r)-2-Methylazetidine possesses a lone pair of electrons, rendering it nucleophilic and basic. youtube.com This allows for a range of electrophilic reactions at the nitrogen center, including N-alkylation and N-acylation, without altering the ring structure. youtube.com The reaction with electrophiles like alkyl halides can proceed to form quaternary azetidinium salts, which, as mentioned earlier, are activated intermediates for ring-opening reactions. youtube.com

Nucleophilic reactions on the azetidine ring itself, other than those leading to ring-opening, are less common unless the ring is appropriately activated. The introduction of substituents onto the carbon framework of the azetidine ring typically involves functionalization strategies discussed in the following sections.

Introduction of Functional Groups on the Azetidine Framework

The functionalization of the azetidine core is crucial for synthesizing a diverse range of derivatives with potential applications in various fields. Strategies have been developed to introduce functional groups at different positions of the azetidine ring.

Functionalization at the C-2 and C-3 positions of the azetidine ring allows for the introduction of a wide array of substituents, significantly expanding the chemical space accessible from simple azetidine precursors.

For C-2 functionalization, one approach involves the use of chiral tert-butanesulfinamide as an auxiliary to achieve high stereoselectivity. rsc.orgacs.org This method allows for the synthesis of C-2 substituted azetidines through a sequence involving a Reformatsky-type reaction, reduction, and subsequent cyclization. rsc.org Another strategy for accessing C-2 substituted azetidines is through a Strecker-type reaction on a bicyclic trifluoromethylated oxazolidine (B1195125) derived from an azetidine precursor. rsc.org

C-3 functionalization can be achieved through various means. The synthesis of azetidin-3-ones provides a versatile intermediate for introducing substituents at the C-3 position. nih.gov These can be prepared via gold-catalyzed intermolecular oxidation of N-propargylsulfonamides. nih.gov The resulting azetidin-3-ones can then be subjected to a range of nucleophilic addition reactions at the carbonyl group. Additionally, palladium-catalyzed cross-coupling reactions have been employed to synthesize 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid derivatives. nih.gov

Recent advancements have also demonstrated the direct catalytic enantioselective difunctionalization of azetines (the unsaturated counterparts of azetidines) at both the C-2 and C-3 positions, providing convenient access to chiral 2,3-disubstituted azetidines. acs.org

Table 1: Examples of C-2 and C-3 Functionalization Reactions of Azetidines

| Starting Material | Reagents and Conditions | Product | Reference |

| Sulfinimine | 1. Reformatsky reaction2. LAH reduction3. Tsunoda reagent | C-2-substituted azetidine | rsc.org |

| Bicyclic oxazolidine | TMSCN (Strecker-type reaction) | C-2 substituted azetidine (diastereomeric mixture) | rsc.org |

| N-propargylsulfonamides | Gold catalyst, oxidant | Azetidin-3-one | nih.gov |

| Azetines | Cu/bisphosphine catalyst, boryl and allyl sources | cis-2,3-disubstituted azetidine | acs.org |

The introduction of halogen atoms onto the azetidine framework provides valuable handles for further synthetic transformations, such as cross-coupling reactions. Halogenated azetidines can be synthesized through several routes.

One method involves the thermal isomerization of 2-bromomethyl-2-methylaziridines, which can lead to 3-bromoazetidine (B1339375) derivatives. rsc.org These 3-bromoazetidines can then react with various nucleophiles to introduce further functionality. rsc.org Another approach involves the monobromination of N-sulfonyl-2-pyrrolidinone derivatives, followed by a one-pot nucleophilic addition and ring contraction to yield α-carbonylated N-sulfonylazetidines, which can incorporate halogenated nucleophiles. organic-chemistry.org

The synthesis of 3-iodoazetidine (B8093280) has been reported, which can then undergo Hiyama cross-coupling reactions with arylsilanes to produce 3-arylazetidines. organic-chemistry.org Furthermore, the ring-opening of 1-azabicyclo[1.1.0]butane with silyl (B83357) halides followed by functionalization can lead to halogenated azetidines.

Hydroxylated and carboxylated azetidines are important building blocks, often serving as mimics of natural amino acids like proline. nih.govwikipedia.org

The synthesis of hydroxylated azetidines can be achieved through various methods. For example, (2R,3R)-2-(hydroxymethyl)azetidin-3-ol can be synthesized from a D-mannitol-derived hemiacetal through a multi-step sequence involving reduction and hydrogenolysis. rsc.org Organocatalytic [2+2] annulation of aldehydes and aldimines can also lead to the diastereoselective synthesis of azetidin-2-ols. rsc.org

Azetidine-2-carboxylic acids can be synthesized from their corresponding esters or through more elaborate multi-step sequences. For instance, α-trifluoromethylated azetidine-2-carboxylic acids have been prepared via a Strecker-type reaction followed by hydrolysis. rsc.org The synthesis of (S)-2-methylazetidine, the core of the title compound, has been achieved via chemoselective reduction of N-Boc azetidine-2-carboxylic acid. acs.org Azetidine-3-carboxylic acid can be synthesized from the cyclization of benzylamine (B48309) on an activated diethyl bis(hydroxymethyl)malonate, followed by hydrolysis and decarboxylation. acs.org

Table 2: Synthesis of Hydroxylated and Carboxylated Azetidines

| Target Compound | Synthetic Approach | Key Steps | Reference |

| (2R,3R)-2-(hydroxymethyl)azetidin-3-ol | From D-mannitol-derived hemiacetal | Reduction, Hydrogenolysis | rsc.org |

| Azetidin-2-ols | From aldehydes and aldimines | Organocatalytic [2+2] annulation | rsc.org |

| α-Trifluoromethylated azetidine-2-carboxylic acids | From bicyclic oxazolidine | Strecker-type reaction, Hydrolysis | rsc.org |

| (S)-2-Methylazetidine | From N-Boc azetidine-2-carboxylic acid | Chemoselective reduction | acs.org |

| Azetidine-3-carboxylic acid | From diethyl bis(hydroxymethyl)malonate | Cyclization, Hydrolysis, Decarboxylation | acs.org |

Formation of Spirocyclic and Fused Azetidine Systems

The chiral (r)-2-methylazetidine core, derived from its hydrochloride salt, serves as a valuable building block for the synthesis of more complex molecular architectures, including spirocyclic and fused azetidine systems. These scaffolds are of significant interest in medicinal chemistry as they introduce three-dimensionality and conformational rigidity, which can lead to improved pharmacological properties. The construction of these systems from a pre-existing chiral azetidine, such as (r)-2-methylazetidine, allows for the retention of stereochemistry at the C2 position, providing access to enantiomerically pure target molecules.

The formation of spirocyclic systems involves the creation of a new ring that shares a single carbon atom with the azetidine ring. One common strategy to achieve this is through the functionalization of the azetidine nitrogen, followed by an intramolecular cyclization. For instance, the nitrogen of (r)-2-methylazetidine can be alkylated with a substrate containing a latent nucleophile or electrophile. Subsequent ring-closing reactions, such as intramolecular alkylation or acylation, can then form the spirocyclic core.

Another approach is the use of cycloaddition reactions. For example, an N-alkenyl or N-alkynyl derivative of (r)-2-methylazetidine could potentially undergo an intramolecular [2+2] cycloaddition to form a fused cyclobutane (B1203170) ring, which could then be part of a larger spirocyclic system.

Fused azetidine systems, where a new ring shares two adjacent atoms with the azetidine ring, can also be synthesized from (r)-2-methylazetidine. A prevalent method involves the annulation of a new ring onto the N1-C2 or N1-C4 bond of the azetidine. This can be achieved through multi-step sequences that involve the introduction of functional groups at these positions, followed by a final ring-closing step.

Detailed research has explored various methodologies for constructing these complex azetidine-containing structures:

Strain-Release Driven Spirocyclization: A notable strategy involves the use of highly strained precursors, such as azabicyclo[1.1.0]butanes (ABBs), which can be synthesized to incorporate the structural elements of (r)-2-methylazetidine. These ABB-ketone precursors can undergo electrophile-induced spirocyclization-desilylation reactions. This method allows for the creation of a diverse library of spiro-azetidines with various substituents and ring sizes. The reaction is driven by the release of ring strain from the ABB fragment and proceeds through the formation of an oxonium intermediate followed by intramolecular attack to form the spirocenter. nih.gov

Intramolecular Cyclization of Diazo Compounds: An enantioselective synthesis of spiro-3,2'-azetidine oxindoles has been developed utilizing an intramolecular C-C bond formation. This involves the use of a chiral phase-transfer catalyst to activate the substrate. While this specific example starts with isatin-derived diazo compounds, the principle of N-H insertion followed by cyclization could be adapted for substrates derived from (r)-2-methylazetidine. nih.gov

Reductive Cyclization: The synthesis of N-substituted azetidines can be achieved through the reductive cyclization of γ-haloalkyl-imines. This suggests a potential pathway where a derivative of (r)-2-methylazetidine could be elaborated into a suitable precursor for a final reductive ring closure to form a fused system.

Palladium-Catalyzed Intramolecular C-H Amination: Advanced catalytic methods, such as palladium-catalyzed intramolecular amination of C(sp3)-H bonds, offer a powerful tool for the synthesis of azetidines. By designing a suitable substrate derived from (r)-2-methylazetidine, it is conceivable that an intramolecular C-H amination could be employed to construct a fused ring system.

The table below presents data on reactants and products in representative reactions for the formation of spirocyclic and fused azetidine systems.

| Reactant(s) | Product(s) | Reaction Type |

| Azabicyclo[1.1.0]butyl ketone | Spiro-azetidine | Strain-release driven spirocyclization |

| Isatin-derived diazo compound | Spiro-3,2'-azetidine oxindole | Intramolecular C-C bond formation |

| γ-haloalkyl-imine | N-substituted azetidine | Reductive cyclization |

Applications of R 2 Methylazetidine Hydrochloride in Advanced Organic Synthesis and Drug Discovery

As a Chiral Building Block in Asymmetric Synthesis

The primary value of (R)-2-methylazetidine hydrochloride in asymmetric synthesis lies in its utility as a constrained, chiral synthon. bldpharm.com The synthesis of functionalized azetidines is an area of significant research, as these structures are key components in a variety of natural products and pharmacologically active molecules. rsc.org The reduction of β-lactams (azetidin-2-ones) is a common and effective method for preparing the azetidine (B1206935) core while retaining the stereochemistry of ring substituents. acs.org This accessibility allows chemists to introduce the rigid azetidine motif into larger, more complex molecular frameworks.

This compound is instrumental in the preparation of non-natural, conformationally constrained amino acid analogues. nih.govmdpi.com These analogues, particularly derivatives of azetidine-2-carboxylic acid, are considered rigid mimics of proline, a crucial amino acid for determining the secondary structure of peptides. rsc.orgmdpi.com The synthesis of such analogues often involves stereoselective methods to ensure high enantiomeric purity, which is critical for their biological applications. thieme-connect.denih.gov

For instance, synthetic routes have been developed to produce various α-substituted azetidine-2-carboxylic acid esters, leveraging inexpensive chiral sources to create these valuable building blocks. rsc.org The resulting azetidine-based amino acids can then be incorporated into peptide chains, influencing their folding and interaction with biological targets. thieme-connect.de

Table 1: Examples of Synthesized Chiral Azetidine-Based Amino Acids

| Precursor/Method | Synthesized Analogue | Key Feature | Reference |

|---|---|---|---|

| Zinc-mediated asymmetric addition | L-azetidine-2-carboxylic acid, (3R)-phenyl, (3R)-naphthyl, and (3S)-isopropyl analogs | Conformationally constrained analogs of Phenylalanine, Naphthylalanine, and Leucine | nih.gov |

| Asymmetric hydrogenation of azetinylcarboxylic acids | Azetidine-based α-amino acids | High stereoselectivity achieved using a Ruthenium catalyst | thieme-connect.de |

This table is interactive and allows for sorting and filtering of the data.

The chiral amino acid analogues derived from (R)-2-methylazetidine are widely used in the design of peptidomimetics. rsc.org Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability or receptor affinity. By incorporating the rigid azetidine ring, chemists can lock a peptide backbone into a specific conformation, which can be crucial for binding to a biological target. enamine.netresearchgate.net This pre-defined spatial orientation can reduce the entropic penalty of binding, potentially leading to higher affinity and selectivity. enamine.net The synthesis of tripeptides incorporating these azetidine-based amino acids has been successfully demonstrated. thieme-connect.de

The application of azetidines extends to nucleic acid chemistry, where their unique structural properties are also of interest. rsc.org They can be used to create modified nucleoside analogues, where the azetidine ring replaces the natural furanose sugar, to study DNA and RNA structure and function or to develop therapeutic oligonucleotides.

The term Michael addition refers to the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. chem-station.commasterorganicchemistry.com In the context of azetidine chemistry, aza-Michael additions are particularly relevant, where an amine nucleophile adds to an activated alkene. mdpi.com This reaction is a powerful tool for carbon-nitrogen bond formation. For example, a highly efficient aza-Michael addition of various nitrogen-containing heterocycles to α,β-unsaturated malonates has been developed using a simple catalyst, demonstrating the reaction's utility in synthesizing complex azole derivatives. nih.gov

Furthermore, chiral azetidine derivatives can serve as ligands in metal-catalyzed asymmetric reactions. Although specific examples detailing this compound in asymmetric carbonyl reduction are less common in the reviewed literature, the broader class of chiral azetidines is recognized for its potential in various catalytic processes, including Michael additions. rsc.org

Integration into Drug Discovery Programs

The azetidine scaffold is an increasingly important motif in modern drug discovery. lifechemicals.comnih.gov Its incorporation into potential drug candidates can significantly improve physicochemical properties by adding three-dimensionality while limiting conformational flexibility, a desirable trait for enhancing binding affinity and selectivity. enamine.net

(R)-2-Methylazetidine and related structures serve as foundational scaffolds for generating libraries of lead-like compounds for drug discovery campaigns. acs.orgresearchgate.net A "lead" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The process of lead generation involves identifying such initial compounds. researchgate.net

Researchers have focused on synthesizing diverse collections of azetidine-based scaffolds, particularly for central nervous system (CNS) drug discovery, where properties facilitating blood-brain barrier penetration are critical. nih.govnih.gov By starting with a densely functionalized azetidine core, a wide variety of fused, bridged, and spirocyclic ring systems can be accessed, expanding the chemical space available to medicinal chemists. nih.gov

Table 2: Research Findings on Azetidine Scaffolds in Lead Generation

| Research Focus | Key Finding | Implication for Drug Discovery | Reference(s) |

|---|---|---|---|

| CNS-Focused Libraries | Synthesis of diverse azetidine scaffolds (fused, bridged, spirocyclic) with favorable physicochemical and ADME properties for CNS targets. | Provides a validated starting point for generating libraries of compounds pre-optimized for CNS drug development. | nih.govacs.orgnih.gov |

| Lead-Like Compound Libraries | Solid-phase synthesis of a 1976-membered library of spirocyclic azetidines. | Demonstrates the feasibility of using azetidine scaffolds in high-throughput screening (HTS) and diversity-oriented synthesis (DOS). | nih.govnih.gov |

This table is interactive and allows for sorting and filtering of the data.

Introducing conformational constraints into a bioactive molecule is a powerful strategy in medicinal chemistry to enhance potency and selectivity. enamine.netmdpi.com The rigid structure of the azetidine ring, when incorporated into a larger molecule, reduces the number of possible conformations that the molecule can adopt. enamine.net This is particularly valuable when designing peptidomimetics or other flexible molecules. researchgate.netmdpi.com

For example, replacing a native amino acid in a peptide with an azetidine-based analogue can force the peptide into a specific bioactive conformation, mimicking a β-turn or other secondary structure element. mdpi.com This strategy has been applied to the synthesis of analogues of somatostatin, where replacing D-tryptophan with a constrained β-methyltryptophan derivative significantly influenced receptor binding affinity and selectivity. researchgate.net The synthesis of enantiopure L-azetidine-2-carboxylic acid and its 3-substituted congeners provides conformationally constrained analogues of key amino acids like phenylalanine and leucine, further highlighting the importance of this approach. nih.gov

Precursors to Biologically Active Compounds and Pharmaceutical Agents

This compound serves as a crucial starting material for the synthesis of a variety of biologically active compounds and pharmaceutical agents. The azetidine ring, a feature present in numerous natural products and medicinal compounds, imparts desirable pharmacokinetic properties to drug candidates. Its incorporation can lead to improved metabolic stability, cell permeability, and binding affinity to biological targets. researchgate.net

The inherent strain of the azetidine ring makes it a versatile synthon for ring-opening and ring-expansion reactions, providing access to a diverse range of functionalized nitrogen-containing molecules. rsc.org Furthermore, the methyl group at the 2-position introduces a chiral center, which is often critical for the biological activity and selectivity of pharmaceutical agents.

Researchers have utilized this compound and its derivatives to synthesize compounds with a wide array of therapeutic potential. For instance, azetidine-containing molecules have been investigated for their antibacterial and anticancer properties. The rigid framework of the azetidine ring can also be exploited to create peptidomimetics and probes for studying biological processes. vulcanchem.com The ability to introduce substituents at various positions on the azetidine ring allows for the fine-tuning of a compound's biological and physicochemical properties, a key aspect of modern drug discovery. researchgate.net

A notable application of azetidine derivatives is in the development of inhibitors for enzymes such as β-lactamases, which are responsible for bacterial resistance to β-lactam antibiotics. The unique structural features of the azetidine ring can be leveraged to design molecules that fit specifically into the active sites of these enzymes, thereby restoring the efficacy of existing antibiotics.

The table below provides examples of biologically active compounds and pharmaceutical agents that incorporate the azetidine motif, highlighting the diverse applications of this structural unit.

| Compound Class | Therapeutic Area | Role of Azetidine Moiety |

| β-Lactamase Inhibitors | Infectious Diseases | Mimics the transition state of β-lactam hydrolysis, inhibiting the enzyme. |

| GPCR Agonists/Antagonists | Various | Provides a rigid scaffold to control the conformation of the molecule for selective receptor binding. vulcanchem.com |

| Protease Inhibitors | Various | The azetidine ring can act as a non-natural amino acid surrogate, influencing peptide backbone conformation. vulcanchem.com |

| Anticancer Agents | Oncology | Incorporation of the azetidine ring can enhance antiproliferative activity. |

Catalytic Applications of Azetidine Derivatives

Beyond their role as synthetic intermediates, derivatives of (R)-2-methylazetidine have found significant utility in the field of asymmetric catalysis. The chiral environment provided by these molecules can be harnessed to control the stereochemical outcome of a wide range of chemical transformations.

Chiral azetidine-derived ligands have been successfully employed in a variety of asymmetric catalytic reactions, including reductions, cycloadditions, and carbon-carbon bond-forming reactions. birmingham.ac.uk The stereoelectronic properties of the azetidine ring play a crucial role in inducing high levels of enantioselectivity in these transformations.

In the realm of asymmetric reductions, azetidine-based ligands have been used in combination with metal catalysts to achieve the enantioselective reduction of ketones and imines to their corresponding chiral alcohols and amines. The defined geometry of the azetidine ligand-metal complex effectively shields one face of the substrate, leading to preferential attack from the other side and the formation of a single enantiomer of the product.

Azetidine derivatives have also proven to be effective ligands in asymmetric cycloaddition reactions, such as the [2+2] cycloaddition to form cyclobutanes and the aza-Paternò-Büchi reaction to synthesize other azetidines. researchgate.net These reactions are powerful tools for the construction of cyclic systems with multiple stereocenters.

Furthermore, chiral azetidine ligands have been instrumental in the development of enantioselective carbon-carbon bond-forming reactions. These include fundamental transformations such as the aldol (B89426) reaction, Michael addition, and Suzuki-Miyaura coupling. rsc.orgbirmingham.ac.ukmdpi.com For instance, palladium complexes bearing azetidine-based ligands have shown high efficiency and selectivity in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and fine chemicals. mdpi.com The rigid and sterically defined nature of the azetidine ligand is key to controlling the stereochemistry of the newly formed C-C bond.

The table below summarizes some of the key asymmetric catalytic reactions where azetidine-derived ligands have been successfully applied.

| Reaction Type | Catalyst System | Product Type | Enantioselectivity |

| Henry Reaction | Copper-Azetidine Complex | Chiral Nitroaldols | High (>99% ee for alkyl aldehydes) nih.gov |

| Friedel-Crafts Alkylation | Azetidine-derived Organocatalysts | Chiral Alkylated Arenes | Good to Excellent birmingham.ac.ukresearchgate.net |

| Michael Addition | Azetidine-derived Organocatalysts | Chiral 1,5-Dicarbonyl Compounds | Moderate to High rsc.orgbirmingham.ac.uk |

| Suzuki-Miyaura Coupling | Palladium-Azetidine Complex | Chiral Biaryls | High mdpi.com |

| [2+2] Cycloaddition | Lewis Acid-Azetidine Complex | Chiral Cyclobutanes | Good to Excellent |

The continuous development of new and more efficient azetidine-based ligands and catalysts is an active area of research. birmingham.ac.ukresearchgate.net The versatility and tunability of the azetidine scaffold ensure that it will remain a valuable tool for chemists in their pursuit of novel and efficient methods for the synthesis of enantiomerically pure compounds.

Computational Approaches in the Study of R 2 Methylazetidine Hydrochloride and Azetidine Systems

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are fundamental computational techniques used to predict the preferred orientation and binding affinity of one molecule (a ligand) to the active site of another (a target protein or receptor). rjptonline.orgresearchgate.net This process is crucial in the early stages of drug discovery for identifying potential hit compounds and understanding the molecular basis of their activity. For azetidine (B1206935) systems, docking studies help elucidate how the unique structural features of the four-membered ring influence interactions with target proteins.

In one study, a series of newly synthesized azetidine-2-one derivatives were evaluated for their potential antitubercular activity by docking them against the enoyl-acyl carrier protein (enoyl-ACP) reductase enzyme (PDB ID: 5NI9). rjptonline.orgrjptonline.org The goal was to predict the binding affinity and identify key interactions within the enzyme's active site. The results indicated that one of the synthesized compounds exhibited favorable hydrogen bonding interactions, suggesting its potential as an inhibitor. rjptonline.orgvistas.ac.in Similarly, another investigation focused on oxazetidine derivatives targeting the human A2A adenosine (B11128) receptor, which is implicated in neurodegenerative diseases. jmpas.com The synthesized molecules showed excellent binding potential, indicating that the scaffold could be a promising starting point for developing new CNS-active agents. jmpas.com

Docking studies on azetidine derivatives designed as STAT3 inhibitors revealed that these compounds bind directly and with high affinity to the target protein. acs.org Isothermal titration calorimetry (ITC) experiments confirmed the binding affinity for selected compounds, with dissociation constants (K_D) in the nanomolar range, validating the computational predictions. acs.org These studies underscore the power of molecular docking to not only predict binding but also to guide the design of compounds with enhanced potency and specific interactions.

| Compound/Derivative Class | Target Protein | Key Findings/Binding Interactions | Reference |

|---|---|---|---|

| Azetidine-2-one derivative | Enoyl-acyl carrier protein (enoyl-ACP) reductase | Showed hydrogen bonding interactions, suggesting potential antitubercular activity. | rjptonline.orgrjptonline.orgvistas.ac.in |

| Oxazetidine derivatives | Human A2A Adenosine Receptor | Derivatives demonstrated excellent binding potential, indicating suitability for CNS drug development. | jmpas.com |

| Azetidine amides | Signal Transducer and Activator of Transcription 3 (STAT3) | Compounds bind directly with high affinity (K_D = 880-960 nM), confirmed by ITC. | acs.org |

| Benzoxazole bearing azetidinone | Not Specified | 3D-QSAR studies suggested that the addition of bulky groups would increase anticancer and anti-inflammatory activity. | ijrar.org |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses in Lead Optimization

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are pivotal in medicinal chemistry for optimizing lead compounds. SAR studies explore how modifications to a molecule's structure affect its biological activity, while QSAR attempts to correlate these structural features with activity in a quantitative, mathematical model. nih.govresearchgate.net These models are invaluable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts and reducing the time and cost of drug development. nih.gov

The azetidine scaffold has been the subject of numerous SAR and QSAR studies. For instance, a study on azetidine derivatives as GABA uptake inhibitors systematically explored how substitutions at the 2- and 3-positions of the ring, as well as N-alkylation, impacted potency at GAT-1 and GAT-3 transporters. nih.govresearchgate.net The research found that azetidin-2-ylacetic acid derivatives with specific lipophilic moieties showed the highest potency at GAT-1, demonstrating a clear SAR. nih.gov

In a more quantitative approach, a QSAR study was conducted on a series of azetidine-2-carbonitriles with known antimalarial activity against P. falciparum. nih.gov Using Density Functional Theory (DFT) to calculate molecular descriptors, researchers developed several predictive models. The best model, which showed high statistical significance (R² = 0.9465, Q² = 0.8981), revealed that the descriptor SpMax2_Bhp (related to molecular polarizability) was the most influential factor for activity. nih.gov This insight was then used to design a new set of 16 derivatives with potentially enhanced antimalarial activity. nih.govresearchgate.net Another QSAR study on 2-azetidinone derivatives found that their antimicrobial activities were governed by topological parameters like the Balaban index (J) and molecular connectivity indices. nih.gov

| Model Parameter | Value | Description |

|---|---|---|

| Coefficient of Determination (R²) | 0.9465 | Indicates the goodness of fit of the model. |

| Cross-validated R² (Q²cv) | 0.8981 | Measures the predictive ability of the model through internal validation. |

| External validated R² (R²pred) | 0.6915 | Measures the predictive ability of the model on an external test set. |

| Most Influential Descriptor | SpMax2_Bhp | The maximum absolute eigenvalue of the Barysz matrix, weighted by polarizability. |

This table summarizes the statistical parameters of the best QSAR model developed for predicting the antimalarial activity of azetidine-2-carbonitriles. nih.gov

Mechanistic Investigations through Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. In medicinal chemistry, DFT calculations provide deep insights into reaction mechanisms, molecular geometries, and electronic properties that are often difficult to probe experimentally. researchgate.netmdpi.com For azetidine systems, DFT has been employed to understand their formation, stability, and reactivity.

One study used DFT calculations to explore the mechanism of azetidine ring formation through the intramolecular aminolysis of epoxy amines. nih.gov The calculations helped to explain the observed regioselectivity of the reaction, revealing that the energy of the transition state leading to the formation of the azetidine ring was lower than that for the competing pyrrolidine (B122466) ring formation under specific catalytic conditions. nih.gov Another computational study combined DFT with in-situ FT-IR experiments to rationalize the behavior of lithiated azetidines. nih.gov The calculations supported the experimental findings, suggesting the involvement of equilibrating diastereoisomeric intermediates and providing a model for their observed stereoconvergence. nih.gov

DFT is also used to study the reactivity and potential reaction pathways of intermediates. For example, calculations have suggested that transformations of cyclic secondary amines can proceed through an azomethine imine intermediate, which, in the case of azetidines, can lead to the formation of cyclopropanes. acs.orgacs.org Furthermore, DFT has been used to predict how photocatalysis can drive the synthesis of azetidines, allowing researchers to screen potential substrates computationally before attempting the reactions in the lab. thescience.dev These mechanistic insights are crucial for developing new synthetic methodologies and for understanding the fundamental chemical properties of the azetidine ring. researchgate.net

Virtual Screening and Computational Library Design Applications

Virtual screening (VS) is a computational technique that involves screening large libraries of chemical structures to identify molecules that are likely to bind to a drug target. nih.govresearchgate.net This approach allows researchers to explore vast chemical spaces, including "make-on-demand" libraries containing billions of virtual compounds, to find novel hits. youtube.com Coupled with computational library design, these methods enable the creation of focused collections of molecules with desirable properties, such as those optimized for CNS penetration or specific biological activities. nih.gov

The azetidine scaffold is well-suited for inclusion in such libraries due to its desirable properties as a rigid, three-dimensional building block. nih.govsciencedaily.comtechnologynetworks.com Researchers have focused on designing and synthesizing diverse collections of azetidine-based scaffolds to generate lead-like libraries for specific therapeutic areas. For example, one project developed a set of CNS-focused libraries built around an azetidine core that incorporates a phenethylamine (B48288) motif, a common feature in CNS-active drugs. nih.gov The design process involved computational validation to ensure the compounds possessed "pre-optimized" physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties suitable for CNS targets. nih.gov

Application of Artificial Intelligence in Structural Prediction and Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to predict molecular properties, identify novel drug targets, and even generate new chemical structures with desired characteristics. nih.govmdpi.com These advanced computational methods go beyond traditional QSAR by using complex algorithms, such as deep neural networks and random forests, to learn from data and make predictions. mdpi.com

In the context of azetidine systems, AI can be applied in several ways. ML models can be trained on datasets of known active and inactive compounds to predict the biological activity of new azetidine derivatives, helping to prioritize which molecules to synthesize. nih.govnih.gov For instance, computational models have been developed to predict which alkene and oxime pairs will successfully react to form azetidines under specific catalytic conditions, greatly accelerating the discovery of new synthetic routes. thescience.dev This approach allows researchers to pre-screen combinations computationally, saving significant time and resources compared to a trial-and-error approach. thescience.dev

Furthermore, generative AI models can design entirely new molecules. These models, often based on recurrent neural networks (RNNs) or generative adversarial networks (GANs), can learn the underlying patterns of chemical structures and generate novel compounds that are optimized for specific properties, such as high binding affinity for a target and favorable ADMET profiles. mdpi.com By training these models on libraries that include azetidine scaffolds, it is possible to generate novel, synthetically accessible azetidine-containing molecules tailored for a specific therapeutic purpose. mdpi.com Explainable AI methods are also emerging, which help to uncover the specific structural features that drive a model's predictions, bridging the gap between computational output and intuitive chemical understanding. nih.govfrontiersin.org

Emerging Trends and Future Research Directions

Development of Novel Synthetic Methodologies for Accessing Diverse Azetidine (B1206935) Scaffolds

The synthesis of the basic azetidine core has been well-established, but the demand for structurally diverse and densely functionalized azetidine scaffolds for screening libraries and targeted synthesis has driven the development of new and more sophisticated synthetic methods. nih.govacs.org Early methods often required harsh conditions or had limited substrate scope. Modern approaches focus on efficiency, stereocontrol, and the ability to introduce a wide range of functional groups.

Recent advances include innovative cycloaddition reactions, such as the aza-Paterno-Büchi reaction, which uses visible light to promote a [2+2] photocycloaddition between imines and alkenes, offering a powerful tool for constructing the azetidine ring. rsc.org Another significant strategy involves the strain-release homologation of highly strained precursors like azabicyclo[1.1.0]butanes. rsc.org These methods provide access to complex azetidines that were previously difficult to synthesize. Researchers have also developed robust, multi-step sequences to produce diverse scaffolds, including spirocyclic and fused-ring systems, from readily available starting materials like N-allyl amino diols. acs.orgnih.gov These methodologies are crucial for creating libraries of compounds for high-throughput screening. lifechemicals.com

| Methodology | Key Features | Starting Materials | Typical Products | Reference |

|---|---|---|---|---|

| Aza-Paterno-Büchi Reaction | Visible-light mediated, photocatalytic [2+2] cycloaddition, good functional group tolerance. | 2-Isoxazoline-3-carboxylates and alkenes | Highly substituted azetidines | rsc.org |

| Strain-Release Homologation | Utilizes highly strained precursors, allows for late-stage azetidinylation. | Azabicyclo[1.1.0]butanes and nucleophiles (e.g., secondary amines) | Substituted azetidines | rsc.org |

| Multi-step Scaffold Synthesis | Process-oriented for generating skeletal diversity, enables access to fused and spirocyclic systems. | N-allyl amino diols | Trisubstituted azetidines, fused 8-membered rings, tetrahydroquinoline cores | acs.orgnih.gov |

| Intramolecular Buchwald/Hartwig Cross-Coupling | Forms fused ring systems by creating a C-N bond within a pre-formed azetidine-containing molecule. | o-Bromonitrile azetidines | Azetidine-fused tetrahydroquinolines | acs.org |

Exploration of Undiscovered Reactivity Modes for Functionalization

The reactivity of the azetidine ring is largely governed by its significant ring strain (approx. 25.4 kcal/mol), making it more reactive than its five-membered pyrrolidine (B122466) counterpart but more stable and easier to handle than three-membered aziridines. rsc.orgrsc.org While ring-opening reactions are a known reactivity mode, current research is focused on discovering more subtle and selective ways to functionalize the azetidine ring without destroying the core scaffold.

One emerging area is the development of switchable reactivity. For example, researchers have shown that 2-azetines can undergo either an ionic pathway to form β-aminocarbonyls or a radical pathway for C3-thiolation, with the outcome determined simply by changing the reaction conditions (acidic/aqueous vs. photochemical). chemrxiv.org Another key strategy is the selective functionalization of C-H bonds. The α-lithiation of N-Boc or N-alkyl azetidines, followed by trapping with an electrophile, allows for the introduction of substituents at the C2 position. nih.gov This method has been shown to be highly stereoselective, providing a route to enantioenriched 2,2-disubstituted azetidines. nih.govmdpi.com These novel reactivity patterns expand the toolbox available to chemists for modifying azetidine-containing molecules.

Advanced Applications in Targeted Drug Discovery beyond Current Scope

Azetidines are considered "privileged structures" in medicinal chemistry, meaning they are molecular scaffolds that are often found in biologically active compounds. rsc.org They are attractive bioisosteres for other groups and can improve critical drug properties such as solubility, metabolic stability, and cell permeability. Marketed drugs like the antihypertensive Azelnidipine and the cancer therapy Cobimetinib contain an azetidine moiety. pharmablock.com

Future applications are moving beyond simple substitution to more advanced roles in targeted therapies. One of the most exciting new areas is in the development of Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are bifunctional molecules that bring a target protein and an E3 ligase into proximity, leading to the degradation of the target protein. The unique three-dimensional structure and chemical handles of azetidines make them promising linkers in PROTAC design. nih.gov Furthermore, new classes of azetidine-based direct inhibitors are being developed for challenging targets like STAT3, a transcription factor implicated in cancer. acs.org Research has shown that moving from a proline linker to an azetidine linker in a series of inhibitors can lead to a significant increase in potency. acs.org

| Application Area | Target/Concept | Role of Azetidine | Potential Advantage | Reference |

|---|---|---|---|---|

| Targeted Protein Degradation | PROTAC Linkers | Serves as a rigid, 3D-scaffold connecting the target-binding and E3 ligase-binding moieties. | Confers favorable physicochemical properties and accesses new chemical space. | nih.gov |

| Oncology | STAT3 Inhibition | Acts as a core cyclic amino acid linker in small molecule inhibitors. | Provides potent, direct inhibition of a challenging transcription factor target. | acs.org |

| Neurology/Pain | Fatty Acid Amide Hydrolase (FAAH) Inhibition | Forms a chiral core in urea-based inhibitors. | Enantiomerically pure azetidines show high potency and selectivity. | pharmablock.com |

| Inflammatory Disease | Janus Kinase (JAK) Inhibition | Incorporated as a bis-amide scaffold. | Enables high selectivity for specific JAK isoforms (e.g., JAK3 over JAK1). | pharmablock.com |

Integration of Machine Learning and Data Science in Azetidine Chemistry Discovery

The complexity and sheer volume of data in modern chemical research have necessitated the use of advanced computational tools. Machine learning (ML) and data science are rapidly becoming indispensable in chemistry for accelerating discovery. youtube.com These approaches can identify patterns in large datasets that are not apparent to human researchers, enabling the prediction of reaction outcomes, the design of novel synthetic routes, and the optimization of molecular properties. youtube.comnih.gov

In the context of azetidine chemistry, ML models can be trained on existing reaction data to predict the success or failure of a potential new synthesis for a desired substituted azetidine. This can save significant time and resources in the lab by prioritizing high-probability reactions. nih.gov Furthermore, generative models can design new azetidine scaffolds in silico with predicted desirable properties (e.g., high binding affinity for a specific protein target, good ADME properties). As more high-throughput experimental data on azetidine synthesis and reactivity becomes available, the predictive power of these models will continue to grow, guiding researchers toward the most promising areas of chemical space to explore. arxiv.org This synergy between computational prediction and experimental validation represents a powerful paradigm for the future of chemical discovery.

Q & A

Q. What are the recommended analytical techniques to confirm the purity and enantiomeric excess of (R)-2-Methylazetidine hydrochloride?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers. Validate purity with ≥98% peak area thresholds under optimized mobile phase conditions (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) .

- Nuclear Magnetic Resonance (NMR): Analyze and spectra to confirm structural integrity. Compare chemical shifts with literature data for azetidine derivatives, noting characteristic signals for the methyl group and azetidine ring protons .

- Mass Spectrometry (MS): Confirm molecular weight via electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS), targeting the [M+H] ion for this compound (CHNCl, exact mass 107.06 + 35.45 = 142.51 g/mol) .

Q. How can researchers safely handle and store this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and dissolution due to potential respiratory irritancy .

- Storage Conditions: Store in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hygroscopic degradation, as hydrochloride salts often absorb moisture .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite), collect mechanically, and dispose of as hazardous waste under local regulations .

Q. What synthetic routes are effective for preparing this compound with high stereochemical fidelity?

Methodological Answer:

- Chiral Pool Synthesis: Start with (R)-2-methylazetidine free base and perform HCl salt formation in anhydrous diethyl ether. Monitor pH to ensure complete protonation without racemization .

- Asymmetric Catalysis: Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective ring-opening of azetidine precursors. Optimize reaction temperature (<40°C) to preserve stereochemistry .

- Resolution Techniques: Use diastereomeric salt crystallization with chiral acids (e.g., (R)-mandelic acid) to isolate the (R)-enantiomer from racemic mixtures .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the stability profile of this compound under varying pH conditions?

Methodological Answer:

- Kinetic Stability Studies: Use accelerated stability testing (e.g., 40°C/75% relative humidity) and monitor degradation via HPLC. Compare degradation products (e.g., ring-opened amines) across pH 3–9 buffers to identify optimal storage conditions .

- Computational Modeling: Apply density functional theory (DFT) to predict hydrolysis pathways of the azetidine ring. Correlate activation energies with experimental degradation rates to rationalize pH-dependent instability .

Q. What experimental strategies validate the biological activity of this compound while minimizing solvent interference?

Methodological Answer:

- Vehicle Controls: Use dimethyl sulfoxide (DMSO) at ≤0.1% v/v to avoid cellular toxicity. Include solvent-only controls in bioassays to isolate compound-specific effects .

- Dose-Response Curves: Perform 3D spheroid assays or in vivo models (e.g., zebrafish) to assess potency (EC) and selectivity. Cross-validate with orthogonal assays (e.g., calcium flux for receptor activity) .

Q. How can researchers address contradictory NMR data for this compound in different deuterated solvents?

Methodological Answer:

- Solvent Titration Experiments: Record -NMR spectra in DO, DMSO-d, and CDCl to assess solvent-induced shifts. Assign peaks using 2D-COSY and HSQC to resolve overlapping signals .

- Variable-Temperature NMR: Analyze line broadening or splitting at −20°C to 60°C to detect conformational flexibility or hydrogen bonding effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.